

key reactions involving Methyl 4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 4-nitrobenzoate

Cat. No.: B188774

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Reduction of the Nitro Group to an Amine

The reduction of the nitro group of **methyl 4-nitrobenzoate** to form methyl 4-aminobenzoate is a cornerstone transformation, as the resulting aniline is a versatile precursor for a wide range of pharmaceuticals and other functional materials. This conversion can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction using reagents such as tin(II) chloride or sodium dithionite.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and simple product isolation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

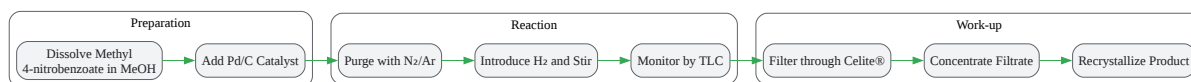
Quantitative Data: Catalytic Hydrogenation

Catalyst	Solvent	Temperature	Pressure	Reaction Time	Yield (%)	Reference
10% Pd/C	Methanol	Room Temp.	1 atm (H ₂ balloon)	2-4 h	~95	Generic Protocol
5% Pd/C	Methanol	Room Temp.	>3 bar	Not specified	Quantitative	[1]

Experimental Protocol: Catalytic Hydrogenation

- Materials:
 - **Methyl 4-nitrobenzoate**
 - 10% Palladium on carbon (5-10 mol%)
 - Methanol
 - Hydrogen gas source (e.g., H₂ balloon or Parr hydrogenator)
 - Inert gas (Nitrogen or Argon)
 - Celite® or filter paper
- Procedure:
 - In a suitable hydrogenation vessel, dissolve **methyl 4-nitrobenzoate** in methanol.
 - Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
 - Seal the vessel and purge with an inert gas to remove any air.
 - Introduce hydrogen gas and maintain a positive pressure (e.g., from a balloon or a pressurized system).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
 - Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
 - Concentrate the filtrate under reduced pressure to yield the crude methyl 4-aminobenzoate, which can be further purified by recrystallization if necessary.

Reaction Workflow: Catalytic Hydrogenation

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Workflow for Catalytic Hydrogenation

Reduction with Tin(II) Chloride

Reduction of aromatic nitro compounds using tin(II) chloride (SnCl_2) in the presence of a strong acid is a classic and effective method.

Quantitative Data: Tin(II) Chloride Reduction

Reagents	Solvent	Temperature	Reaction Time	Yield (%)	Reference
$\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, conc. HCl	Ethanol	Reflux	1-3 h	High	Generic Protocol

Experimental Protocol: Tin(II) Chloride Reduction

- Materials:
 - Methyl 4-nitrobenzoate**
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-5 equivalents)
 - Concentrated Hydrochloric acid (HCl)
 - Ethanol
 - Sodium bicarbonate (NaHCO_3) solution (saturated)

- Ethyl acetate
- Procedure:
 - Dissolve **methyl 4-nitrobenzoate** in ethanol in a round-bottom flask.
 - Add $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ to the solution.
 - Carefully add concentrated HCl and heat the mixture to reflux with stirring.
 - Monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture to room temperature.
 - Carefully neutralize the acid by the slow addition of a saturated NaHCO_3 solution until the effervescence ceases and tin salts precipitate.
 - Extract the aqueous mixture with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Reduction with Sodium Dithionite

Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) is a mild and chemoselective reducing agent for nitro groups, often used in aqueous or mixed aqueous-organic solvent systems.

Quantitative Data: Sodium Dithionite Reduction

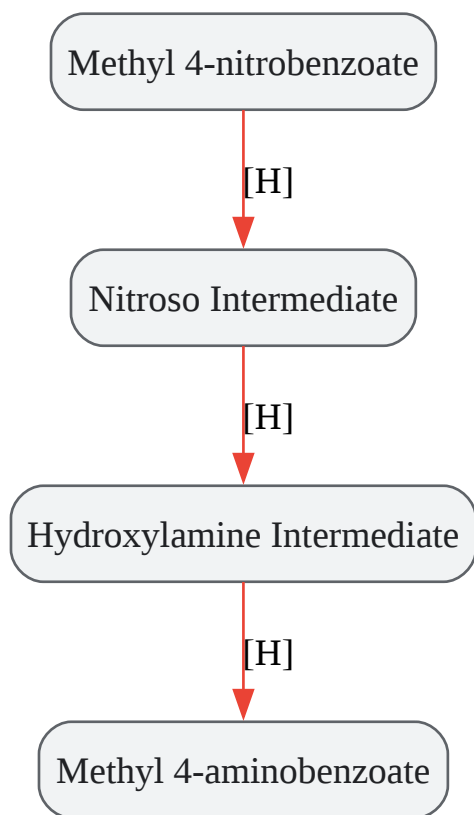
Reagents	Solvent	Temperature	Reaction Time	Yield (%)	Reference
$\text{Na}_2\text{S}_2\text{O}_4$	Water/Methanol	Reflux	1-2 h	Moderate to High	[2]

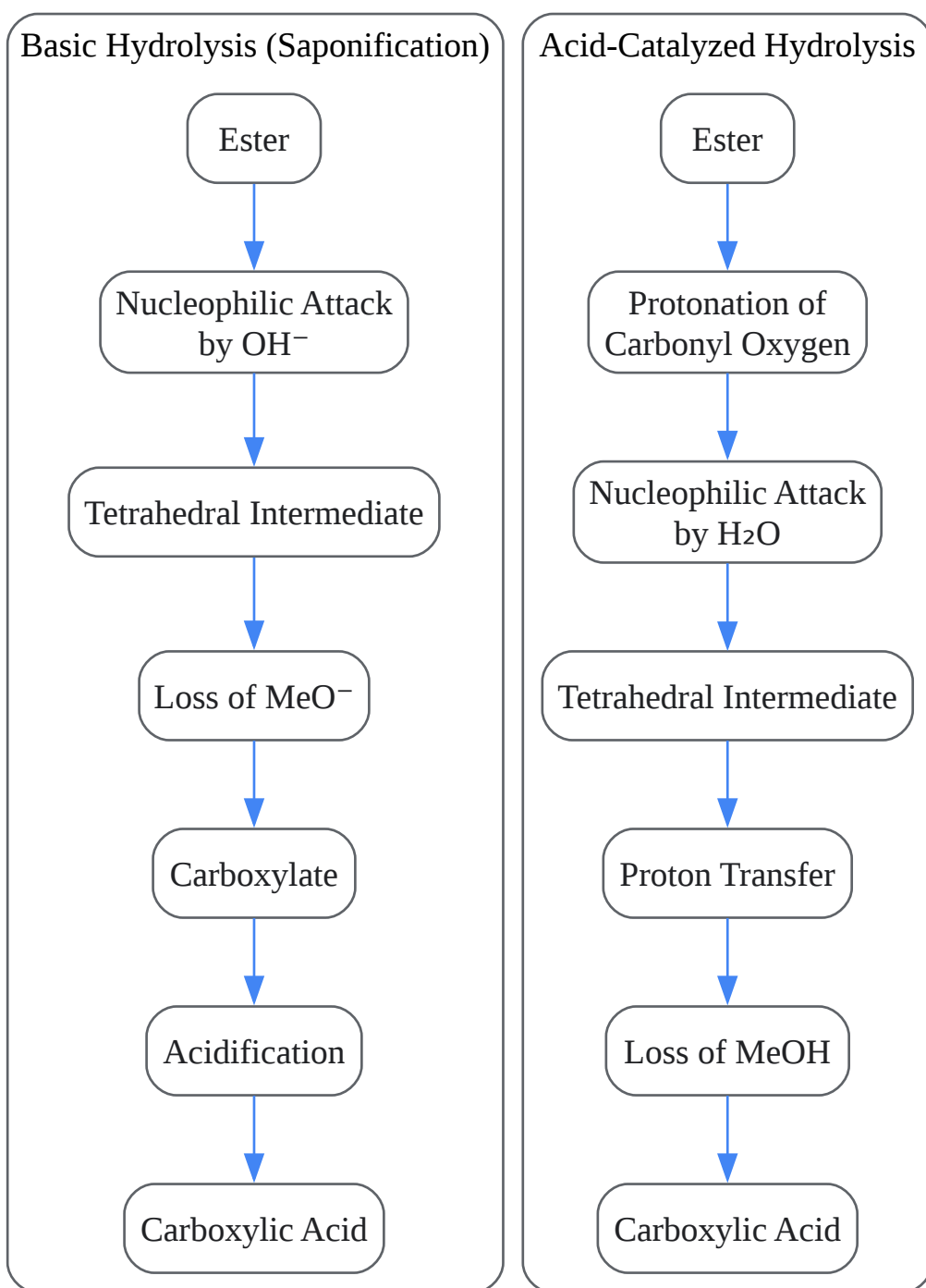
Experimental Protocol: Sodium Dithionite Reduction

- Materials:

- **Methyl 4-nitrobenzoate**
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Methanol and Water
- Ethyl acetate
- Procedure:
 - Dissolve **methyl 4-nitrobenzoate** in a mixture of methanol and water.
 - Heat the solution to reflux.
 - In a separate flask, prepare an aqueous solution of sodium dithionite.
 - Add the sodium dithionite solution dropwise to the refluxing solution of the nitro compound.
 - After the addition is complete, continue to reflux and monitor the reaction by TLC.
 - Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
 - Extract the remaining aqueous solution with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Reaction Pathway: Reduction of Nitro Group





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References

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- 2. wisdomlib.org [wisdomlib.org]
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